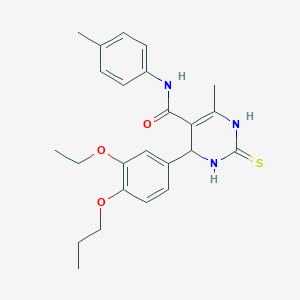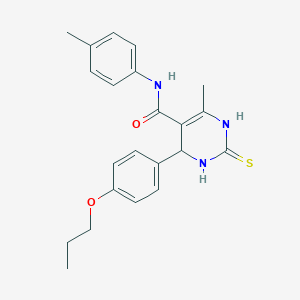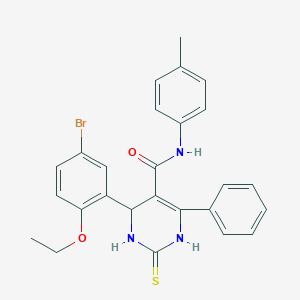![molecular formula C20H22BrNO6S B306241 Ethyl 2-{5-[4-(allyloxy)-2-bromo-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306241.png)
Ethyl 2-{5-[4-(allyloxy)-2-bromo-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{5-[4-(allyloxy)-2-bromo-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate is a compound that belongs to the thiazolidinone family. It is a synthetic molecule that has been widely studied for its potential use in scientific research applications.
Mecanismo De Acción
The mechanism of action of Ethyl 2-{5-[4-(allyloxy)-2-bromo-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate involves the inhibition of the NF-κB pathway. This pathway plays a key role in inflammation and cancer development. By inhibiting this pathway, this compound can reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. It can also reduce oxidative stress and increase antioxidant enzyme activity. In addition, it can induce apoptosis in cancer cells and inhibit cancer cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 2-{5-[4-(allyloxy)-2-bromo-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate in lab experiments is its ability to inhibit the NF-κB pathway. This pathway is involved in many diseases, including inflammation and cancer, so this compound has potential as a therapeutic agent. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on Ethyl 2-{5-[4-(allyloxy)-2-bromo-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate. One area of interest is its potential as an anticancer agent. More research is needed to determine its efficacy and safety in treating various types of cancer. Another area of interest is its potential as an anti-inflammatory agent. It may have applications in treating various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of Ethyl 2-{5-[4-(allyloxy)-2-bromo-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate involves the condensation of ethyl cyanoacetate with 2-bromo-5-ethoxybenzaldehyde in the presence of sodium ethoxide. The resulting product is then reacted with thiosemicarbazide and acetic anhydride to form the final compound.
Aplicaciones Científicas De Investigación
Ethyl 2-{5-[4-(allyloxy)-2-bromo-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate has been studied for its potential use in various scientific research applications. It has been found to have anti-inflammatory, antioxidant, and antiproliferative properties. It has also been shown to have potential as an anticancer agent, as it can induce apoptosis in cancer cells.
Propiedades
Fórmula molecular |
C20H22BrNO6S |
|---|---|
Peso molecular |
484.4 g/mol |
Nombre IUPAC |
ethyl 2-[(5E)-5-[(2-bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C20H22BrNO6S/c1-5-8-28-16-11-14(21)13(9-15(16)26-6-2)10-17-18(23)22(20(25)29-17)12(4)19(24)27-7-3/h5,9-12H,1,6-8H2,2-4H3/b17-10+ |
Clave InChI |
CIWAWQVKEIRVSV-LICLKQGHSA-N |
SMILES isomérico |
CCOC1=C(C=C(C(=C1)/C=C/2\C(=O)N(C(=O)S2)C(C)C(=O)OCC)Br)OCC=C |
SMILES |
CCOC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)C(C)C(=O)OCC)Br)OCC=C |
SMILES canónico |
CCOC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)C(C)C(=O)OCC)Br)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B306158.png)
![2-[benzyl(methylsulfonyl)amino]-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B306159.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B306161.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B306162.png)
![2-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B306163.png)




![(5Z)-2-amino-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B306174.png)
![4-(3-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B306176.png)
![3-(2-Fluorobenzyl)-5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B306178.png)
![4-Chloro-3-(5-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B306179.png)
![(5E)-5-[(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B306180.png)